molecular formula C15H16FN3O2 B2481335 2-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1448052-73-0

2-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2481335
CAS RN: 1448052-73-0
M. Wt: 289.31
InChI Key: FGZZWGSNJVYZJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the formation of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement. This reaction showcases the versatility and reactivity of the pyrazole ring system in synthesizing complex molecules under catalyst-free conditions, highlighting the potential pathways for synthesizing the target compound (Wenjing Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of analogous compounds, as determined by X-ray crystallography and supported by Hirshfeld surface analysis, reveals a complex network of hydrogen bonding and π-interactions. For instance, 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides exhibit intricate crystal packing stabilized mainly by N–H⋯O and C–H⋯O hydrogen bonds, in addition to C–H⋯π and lone pair⋯π contacts. These structural insights provide a foundation for understanding the 3D conformation and intermolecular interactions of 2-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide (A. Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of similar compounds, such as the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, demonstrates the potential for diverse chemical transformations. These reactions, including high-temperature cyclization and reactions with various amines to form amides, underscore the chemical versatility and reactivity of the fluoro-N-pyrazolyl benzamide scaffold, suggesting similar possibilities for our target compound (A. Eleev et al., 2015).

Physical Properties Analysis

While specific studies on the physical properties of this compound are not directly available, analogous compounds' characterization through NMR, IR, and mass spectroscopy provides insights into their structural and physical characteristics. These methods are crucial for confirming the purity, identity, and conformation of synthesized compounds, laying the groundwork for a detailed understanding of the target compound's physical properties.

Chemical Properties Analysis

The chemical properties of related compounds, such as their interactions with biological targets and the formation of specific crystal structures, provide a window into the reactivity and stability of the fluoro-N-pyrazolyl benzamide framework. For instance, the synthesis and characterization of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, showcase the potential for radio-labeling and biological applications, hinting at the chemical versatility of the target compound (R. Katoch-Rouse et al., 2003).

Scientific Research Applications

Orexin Receptor Antagonists

Compounds structurally similar to 2-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide have been explored for their potential as orexin receptor antagonists. A study led by Aya Futamura et al. (2017) focused on the development of highly selective and potent orexin receptor 1 antagonists derived from dual orexin receptor antagonists, emphasizing their potential for treating sleep disorders. The research outlines the synthesis and structure-activity relationships of novel pyrazolylethylbenzamide derivatives, showcasing their effectiveness and selectivity towards orexin receptor 1, which could have implications for the development of new insomnia therapies (Futamura et al., 2017).

Histamine H3 Receptor Antagonists

Another field of application for similar compounds is the development of histamine H3 receptor antagonists. Research by Zhongli Gao et al. (2015) involved the design and synthesis of novel series of histamine H3 receptor antagonists using a scaffold hopping strategy. These compounds, including structures with tetrahydro-pyran-4-carboxylic acid, demonstrated significant in vitro H3 receptor affinity and selectivity, as well as desirable pharmacokinetic properties, highlighting their potential for treating neurological disorders (Gao et al., 2015).

Nonlinear Optical Properties

The study of nonlinear optical (NLO) properties in materials science also sees the application of structurally related compounds. Jian-Zhen Liao et al. (2013) investigated the effects of substituents on the structures and NLO properties of coordination networks derived from achiral tetrazolate-based tectons. This research demonstrates how modifications to semirigid tetrazole-yl acylamide tectons can influence the structural topologies and enhance the NLO efficiencies of crystalline coordination networks, which are crucial for the development of advanced optical materials (Liao et al., 2013).

properties

IUPAC Name

2-fluoro-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c16-14-4-2-1-3-13(14)15(20)18-11-9-17-19(10-11)12-5-7-21-8-6-12/h1-4,9-10,12H,5-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZZWGSNJVYZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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